3-Butynoic Acid

描述

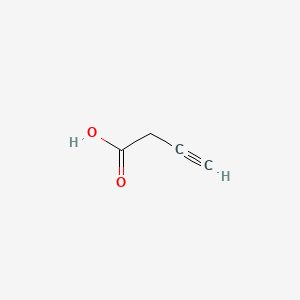

Structure

3D Structure

属性

IUPAC Name |

but-3-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O2/c1-2-3-4(5)6/h1H,3H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKAHGSQLSTUDAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50178001 | |

| Record name | 3-Butynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2345-51-9 | |

| Record name | 3-Butynoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2345-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Butynoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002345519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Butynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Butynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 3-Butynoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes and purification methodologies for 3-butynoic acid, a valuable building block in organic synthesis. The information is curated for professionals in research and drug development, with a focus on detailed experimental protocols, quantitative data, and visual representations of chemical processes.

Synthesis of this compound

Two principal methods for the synthesis of this compound are prevalent in the literature: the oxidation of 3-butyn-1-ol and the carboxylation of propargyl halides. Each method offers distinct advantages and is suited for different laboratory settings and scales.

Oxidation of 3-Butyn-1-ol

This method provides a direct route to this compound from a commercially available starting material. The protocol outlined below is a modification of a previously reported procedure, employing sodium periodate as the primary oxidant in the presence of a catalytic amount of sodium dichromate.[1]

Experimental Protocol:

-

A 500 mL single-neck round-bottom flask equipped with a magnetic stirrer is charged with 135 mL of deionized water and cooled in an ice bath.

-

To the cooled water, 0.170 mL (2.5 mmol) of 70% nitric acid, 0.15 g (0.5 mmol) of sodium dichromate dihydrate (Na₂Cr₂O₇ · 2H₂O), and 34.2 g (160 mmol) of sodium periodate (NaIO₄) are added sequentially. The mixture is stirred vigorously for 15 minutes.[1]

-

In a separate beaker, 3.50 g (50 mmol) of 3-butyn-1-ol is diluted with 135 mL of chilled deionized water.[1]

-

The diluted 3-butyn-1-ol solution is added slowly to the reaction flask.

-

The reaction mixture is stirred overnight, allowing it to gradually warm to room temperature.

-

Upon completion, the mixture is filtered to remove insoluble salts.

-

The aqueous phase is extracted five times with 80 mL portions of diethyl ether.

-

The combined organic fractions are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator, yielding an orange viscous liquid.[1]

-

The crude product is washed three times with 200 mL of pentane and further concentrated to afford this compound as an off-white solid.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 3-Butyn-1-ol | [1] |

| Yield | 52% (2.19 g) | [1] |

| Purity | Not specified | |

| ¹H NMR (500 MHz, CDCl₃) | δ 3.38 (d, J = 2.7 Hz, 2H), 2.25 (t, J = 2.7 Hz, 1H) | [1] |

| ¹³C NMR (125 MHz, CDCl₃) | δ 173.8, 74.8, 72.4, 25.6 | [1] |

Reaction Scheme:

Carboxylation of Propargyl Halides

This approach involves the formation of a Grignard reagent from a propargyl halide, followed by carboxylation with carbon dioxide. A specific protocol is detailed in a Chinese patent, which emphasizes the production of a high-purity product with a simplified purification process.[2]

Experimental Protocol:

-

Under a nitrogen atmosphere, a 1000 mL three-necked flask is charged with 24 g of magnesium shavings and 300 mL of tetrahydrofuran (THF).[3]

-

120 g of 3-bromopropyne is added dropwise to the flask.

-

The reaction is allowed to proceed for 60 minutes at room temperature.[3]

-

Excess carbon dioxide is bubbled through the reaction mixture, which is then heated to 60°C for 1 to 3 hours.[2][3]

-

After the reaction is complete, the mixture is poured into 200 mL of a cooled, saturated aqueous ammonium chloride solution.[2][3]

-

The organic layer is separated, dried with anhydrous sodium sulfate, filtered, and concentrated to yield crude this compound.[2][3]

-

The crude product is recrystallized from 50 mL of methyl tert-butyl ether, filtered, and dried to obtain the pure crystalline product.[2][3]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 3-Bromopropyne | [3] |

| Yield | 70 g | [3] |

| Purity | 98.3% | [2][3] |

Reaction Scheme:

Purification of this compound

The purification of this compound is crucial to remove unreacted starting materials, reagents, and byproducts. The choice of method depends on the synthetic route employed and the desired final purity.

Purification Workflow

A general workflow for the purification of this compound involves several key steps, as illustrated in the diagram below.

Detailed Purification Protocols

Aqueous Workup and Extraction: Following both synthetic routes, an aqueous workup is necessary. For the Grignard-based synthesis, quenching with a saturated ammonium chloride solution is performed.[2][3] For the oxidation route, the reaction mixture is first filtered to remove solid byproducts.[1] Subsequently, the aqueous layer is extracted multiple times with an organic solvent, typically diethyl ether, to isolate the product.[1]

Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent such as magnesium sulfate or sodium sulfate to remove residual water.[1][2][3] The solvent is then removed under reduced pressure, a process commonly carried out using a rotary evaporator.

Recrystallization: For obtaining high-purity this compound, recrystallization is the final and most critical step. Methyl tert-butyl ether has been reported as an effective solvent for this purpose, yielding a crystalline solid.[2][3] Alternatively, washing the crude product with a non-polar solvent like pentane can also aid in removing impurities.[1]

Analytical Data

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₄H₄O₂ | [4][5] |

| Molecular Weight | 84.07 g/mol | [5] |

| Melting Point | 82.0 to 86.0 °C | |

| Appearance | Off-white to yellowish powder/crystal | [1][6] |

| Solubility | Chloroform, Methanol (Slightly) | [7] |

| λmax | 228 nm (in CH₂Cl₂) | [8] |

Spectroscopic Data:

| Technique | Data | Reference |

| ¹H NMR (500 MHz, CDCl₃) | δ (ppm) 3.38 (d, 2H, J = 2.7 Hz), 2.25 (t, 1H, J = 2.7 Hz) | [1] |

| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm) 173.8, 74.8, 72.4, 25.6 | [1] |

| Mass Spectrum (EI) | Available through the NIST WebBook | [4] |

This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt these protocols to their specific laboratory conditions and safety procedures.

References

- 1. Synthesis of this compound [bio-protocol.org]

- 2. CN105481683A - this compound preparation method - Google Patents [patents.google.com]

- 3. This compound | 2345-51-9 [chemicalbook.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound | C4H4O2 | CID 137547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound CAS#: 2345-51-9 [m.chemicalbook.com]

- 8. Page loading... [guidechem.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Butynoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Butynoic acid, a carboxylic acid containing a terminal alkyne group, is a versatile building block in organic synthesis with emerging significance in biochemical research. Its unique bifunctional nature, possessing both a reactive carboxylic acid and an alkyne moiety, makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds, functionalized γ-butyrolactones, and other complex organic molecules.[1][2][3][4] Notably, this compound has been identified as an inhibitor of acyl-CoA dehydrogenase, highlighting its potential in metabolic studies and drug development.[5][6] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its role as an enzyme inhibitor.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These values have been compiled from various sources and represent a range of reported experimental and predicted data.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₄O₂ | [7][8][9][10][11][12] |

| Molecular Weight | 84.07 g/mol | [2][4][7][9][10] |

| Appearance | Off-white to yellowish powder or crystal | [7][8] |

| Melting Point | 70-88 °C (range from various sources) | [3][7][9] |

| Boiling Point | ~195 °C at 760 mmHg | [3][8] |

| pKa (predicted) | 3.62 ± 0.10 | [3][8] |

| Solubility | Soluble in water, ethanol, ether, chloroform, and methanol (slightly) | [3][5][8] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Key Features |

| ¹H NMR | δ (ppm) 3.38 (d, 2H), 2.25 (t, 1H) |

| ¹³C NMR | δ (ppm) 173.8, 74.8, 72.4, 25.6 |

| Mass Spectrometry | Molecular Ion Peak (M⁺) expected at m/z = 84.02 |

| Infrared (IR) | Characteristic peaks for C≡C-H, C=O, and O-H stretching |

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound.

Determination of Melting Point

The melting point of a solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad range often indicates the presence of impurities.[13]

Apparatus:

-

Capillary tubes (sealed at one end)

-

Mortar and pestle (if crystals are large)

-

Spatula

Procedure:

-

Ensure the this compound sample is dry and in a fine powder form. If necessary, gently grind the crystals using a clean, dry mortar and pestle.[15]

-

Pack a small amount of the powdered sample into a capillary tube to a height of approximately 2-3 mm by tapping the sealed end of the tube on a hard surface.[14]

-

Place the capillary tube into the heating block of the melting point apparatus.

-

For an unknown sample, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.[8]

-

For a precise measurement, repeat the determination with a fresh sample, heating rapidly to about 10-15 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C/min.[13]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).

Determination of Boiling Point (Micro Method)

For small quantities of liquid, the boiling point can be determined using a micro method with a Thiele tube or a similar apparatus.[16][17]

Apparatus:

-

Thiele tube or other heating bath (e.g., oil bath)

-

Thermometer

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

-

Place a small amount (a few milliliters) of the liquid this compound into the small test tube.[18]

-

Invert a capillary tube (sealed end up) and place it into the liquid in the test tube.

-

Attach the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Clamp the thermometer and test tube assembly in a Thiele tube or oil bath, ensuring the heat-transfer liquid is above the level of the sample but below the opening of the test tube.

-

Gently heat the side arm of the Thiele tube or the oil bath.[16]

-

As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[16] Record this temperature.

Determination of Solubility

The solubility of this compound in various solvents can be determined through simple qualitative tests.

Apparatus:

-

Small test tubes

-

Pipettes or droppers

-

Spatula

-

Vortex mixer (optional)

-

Solvents: water, ethanol, diethyl ether, chloroform, methanol

Procedure:

-

Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a clean, dry test tube.

-

Add a small volume of the chosen solvent (e.g., 1 mL) to the test tube.

-

Agitate the mixture vigorously for 1-2 minutes. A vortex mixer can be used for thorough mixing.

-

Observe the mixture. If the solid completely disappears, it is considered soluble. If solid remains, it is considered insoluble or sparingly soluble.

-

If the substance appears to be insoluble, the mixture can be gently warmed to see if solubility increases with temperature.

-

Record the solubility of this compound in each of the tested solvents.

Spectroscopic Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Apparatus:

-

NMR spectrometer

-

NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Pipettes

-

Glass wool

Procedure:

-

Dissolve an appropriate amount of this compound (typically 5-25 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.[19]

-

Ensure the sample is fully dissolved. Gentle warming or vortexing may be necessary.

-

To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube.[20]

-

Cap the NMR tube and carefully place it in the NMR spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

IR spectroscopy is used to identify the functional groups present in a molecule.

Apparatus:

-

FTIR spectrometer

-

Salt plates (e.g., NaCl or KBr) or an ATR accessory

-

Spatula

-

Volatile solvent (e.g., methylene chloride or acetone)[7]

Procedure (Thin Film Method):

-

Dissolve a small amount of this compound in a few drops of a volatile solvent.[7]

-

Apply a drop of this solution to the surface of a clean, dry salt plate.

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[7]

-

Place the salt plate in the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum.

Procedure (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Apparatus:

-

Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI)

-

Syringe pump or autosampler

-

Volatile solvent (e.g., methanol, acetonitrile)

Procedure:

-

Prepare a dilute solution of this compound (typically in the µg/mL to ng/mL range) in a volatile solvent compatible with the ionization source.[21]

-

The solution may need to be acidified slightly (e.g., with formic acid) to promote protonation for positive ion mode or made slightly basic for negative ion mode.

-

Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump or through an LC system.

-

Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion and any characteristic fragment ions.

Biological Activity and Visualization

This compound has been identified as an inhibitor of acyl-CoA dehydrogenase, a class of enzymes crucial for fatty acid metabolism. This inhibition is a key aspect of its biological activity.

Inhibition of Acyl-CoA Dehydrogenase

The following diagram illustrates the inhibitory action of this compound on Acyl-CoA Dehydrogenase.

Caption: Inhibition of Acyl-CoA Dehydrogenase by this compound.

Synthesis Workflow

A common method for the synthesis of this compound involves the reaction of propargyl bromide with magnesium to form a Grignard reagent, which is then carboxylated using carbon dioxide.[3][22][23]

Caption: General workflow for the synthesis of this compound.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound, along with standardized experimental protocols for their determination. The data presented, including structural, physical, and spectral properties, serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development. The visualization of its inhibitory action on acyl-CoA dehydrogenase underscores its potential as a tool for biochemical investigation. As research into the applications of this compound continues to expand, a thorough understanding of its fundamental properties is essential for its effective utilization in the design and synthesis of novel molecules with therapeutic and industrial relevance.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-丁炔酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound CAS#: 2345-51-9 [m.chemicalbook.com]

- 4. 3-ブチン酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. abmole.com [abmole.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. This compound | C4H4O2 | CID 137547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound [webbook.nist.gov]

- 12. This compound [webbook.nist.gov]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. Determination of Melting Point [wiredchemist.com]

- 15. westlab.com [westlab.com]

- 16. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. byjus.com [byjus.com]

- 19. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 20. NMR Sample Preparation [nmr.chem.umn.edu]

- 21. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]

- 22. CN105481683A - this compound preparation method - Google Patents [patents.google.com]

- 23. This compound | 2345-51-9 [chemicalbook.com]

3-Butynoic acid IUPAC name and CAS number

An In-depth Technical Guide to 3-Butynoic Acid

For researchers, scientists, and professionals in drug development, this compound is a valuable chemical intermediate and research tool. This guide provides comprehensive information on its chemical identity, properties, synthesis, and applications.

Chemical Identity

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C4H4O2 | [1][2][3] |

| Molecular Weight | 84.07 g/mol | [1][2][3] |

| Appearance | Off-white to yellowish powder/crystal | [3] |

| Melting Point | 78 - 87 °C | [3] |

| Boiling Point | 194.9 °C at 760 mmHg | |

| Density | 1.152 g/cm³ | |

| Solubility | Soluble in water, ethanol, and ether. Water solubility: 100 mg/mL at 25°C. | [2] |

| pKa | [1] | |

| LogP | 0.094 | |

| Flash Point | 83 °C | |

| Vapor Pressure | 0.186 mmHg at 25°C |

Experimental Protocols

Synthesis of this compound from 3-Butyn-1-ol

This protocol is a modified version of a previously reported procedure.

Materials:

-

3-Butyn-1-ol

-

Nitric acid (HNO3, 70%)

-

Sodium dichromate dihydrate (Na2Cr2O7 · 2H2O)

-

Sodium periodate (NaIO4)

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Pentane

-

500 mL single neck round bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

To a 500 mL single neck round bottom flask equipped with a magnetic stirrer, add 135 mL of deionized water.

-

Cool the flask in an ice bath and add 0.170 mL of 70% HNO3, 0.15 g of Na2Cr2O7 · 2H2O, and 34.2 g of NaIO4. Stir the mixture vigorously for 15 minutes.

-

In a separate container, dilute 3.50 g of 3-butyn-1-ol with 135 mL of chilled deionized water.

-

Slowly add the diluted 3-butyn-1-ol to the reaction flask and continue stirring overnight.

-

After the reaction is complete, filter the mixture to remove any insoluble salts.

-

Extract the product from the aqueous phase using five 80 mL portions of diethyl ether.

-

Combine the organic fractions and dry them over anhydrous magnesium sulfate.

-

Concentrate the solution using a rotary evaporator to obtain an orange viscous liquid.

-

Wash the crude product with three 200 mL portions of pentane and further concentrate under rotary evaporation to yield this compound as an off-white solid. The expected yield is approximately 52%.[4]

Biological Activity and Applications

This compound is recognized for its role as an inhibitor of acyl-CoA dehydrogenase.[2][5] This property makes it a useful tool for studying fatty acid metabolism. Additionally, its terminal alkyne group allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry".[5] This functionality enables its use as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[3]

Diagrams

Inhibition of Acyl-CoA Dehydrogenase

The following diagram illustrates the inhibitory action of this compound on acyl-CoA dehydrogenase in the fatty acid β-oxidation pathway.

Caption: Inhibition of Acyl-CoA Dehydrogenase by this compound.

Application in Click Chemistry

This diagram shows a generalized workflow for utilizing this compound in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Caption: General Workflow of this compound in Click Chemistry.

References

The Versatile Reactivity of the Alkyne Group in 3-Butynoic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the chemical reactivity of the terminal alkyne group in 3-butynoic acid. Tailored for researchers, scientists, and professionals in drug development, this document details the key reactions, presents quantitative data, outlines experimental protocols, and visualizes reaction pathways to highlight the utility of this versatile chemical building block.

Introduction to this compound

This compound is a bifunctional organic compound featuring a terminal alkyne and a carboxylic acid group.[1][2] This unique structural combination makes it a valuable precursor in a variety of synthetic applications, ranging from the synthesis of complex organic molecules to the development of pharmaceuticals and advanced materials.[3] The reactivity of the alkyne moiety, in particular, offers a rich landscape for chemical transformations.

Core Reactivity of the Alkyne Group

The chemical behavior of the alkyne in this compound is governed by the high electron density of the carbon-carbon triple bond and the sp-hybridization of the carbon atoms. This results in several key reactivity patterns:

-

Acidity of the Terminal Proton: The sp-hybridized carbon atom of the terminal alkyne exhibits significant s-character, leading to increased acidity of the attached proton compared to alkanes and alkenes.[4][5] This allows for deprotonation by a strong base to form a highly nucleophilic acetylide anion.[5]

-

Susceptibility to Addition Reactions: The π-bonds of the alkyne are susceptible to attack by various reagents, leading to addition reactions. These can proceed via electrophilic or nucleophilic mechanisms.[4][6][7]

-

Participation in Cycloaddition Reactions: The alkyne can act as a dipolarophile or a participant in other pericyclic reactions to form cyclic compounds.[3][8][9][10]

-

Coordination to Metal Catalysts: The electron-rich triple bond readily coordinates to transition metals, enabling a wide array of catalytic transformations.[11][12][13]

The following sections will delve into specific examples of these reaction classes, providing experimental context and data where available.

Key Reactions of the this compound Alkyne Group

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of this compound makes it an ideal substrate for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][14] This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in medicinal chemistry.

Reaction Scheme:

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound.

Experimental Protocol: General Procedure for CuAAC

A general protocol for the copper-catalyzed azide-alkyne cycloaddition involves the reaction of this compound with an organic azide in the presence of a copper(I) catalyst. The copper(I) catalyst can be generated in situ from a copper(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate. The reaction is typically carried out in a variety of solvents, including water, t-butanol, or mixtures thereof, at room temperature. The progress of the reaction can be monitored by thin-layer chromatography or LC-MS. Upon completion, the triazole product is typically isolated by extraction and purified by column chromatography or recrystallization.

Reduction of the Alkyne Group

The triple bond of this compound can be fully or partially reduced to yield the corresponding alkene or alkane.

Catalytic Hydrogenation: Complete reduction to butanoic acid is achieved through catalytic hydrogenation over a platinum, palladium, or nickel catalyst.[1][7] This reaction is highly exothermic.

Caption: Workflow for the Catalytic Hydrogenation of this compound.

Quantitative Data: Enthalpy of Hydrogenation

| Reaction | Parameter | Value (kJ/mol) | Method | Phase | Reference |

| Hydrogenation of this compound to butanoic acid | ΔrH° | -292.0 ± 0.84 | Calorimetric Hydrogenation (Chyd) | Solid | Flitcroft and Skinner, 1958; Reanalyzed by Cox and Pilcher, 1970[1] |

Cycloaddition and Cyclization Reactions

The alkyne in this compound can participate in various cycloaddition and cyclization reactions to construct cyclic frameworks.

-

Conia-ene Cyclizations: This reaction can be used for the synthesis of functionalized γ-butyrolactones and tetrahydrofurans.[8][9][10]

-

[2+2] Cycloadditions: this compound can be converted to allenoates, which then undergo [2+2] cycloadditions with alkenes.[8][9][10]

-

Metal-Catalyzed Cascade Reactions: In the presence of metal catalysts such as gold(I), this compound can react with dinucleophiles in a cascade process.[11][12] This typically involves an initial cycloisomerization to an alkylidene lactone intermediate, which then reacts further.[11][12]

Caption: Gold-Catalyzed Cascade Reaction of this compound with a Dinucleophile.

Other Notable Reactions

-

Phosphine-Catalyzed Synthesis of Coumarins: this compound is a reactant in the phosphine-catalyzed synthesis of highly functionalized coumarins, which are compounds with a range of biological activities.[8][9][10][15]

-

Radical Hydrostannation: This reaction leads to the formation of useful organotin reagents.[8][9][10][15]

-

Hydration: In the presence of mercuric sulfate and dilute sulfuric acid, the alkyne can undergo hydration to form a carbonyl compound.[7]

Synthesis of this compound

For researchers who wish to synthesize this compound in-house, two common methods are reported:

Method 1: Oxidation of 3-Butyn-1-ol

Experimental Protocol:

This method involves the oxidation of 3-butyn-1-ol using sodium dichromate dihydrate and sodium periodate in the presence of nitric acid.[16]

-

To a round bottom flask equipped with a magnetic stirrer and cooled on an ice bath, add deionized water (135 mL), 70% nitric acid (0.170 mL, 2.5 mmol), sodium dichromate dihydrate (0.15 g, 0.5 mmol), and sodium periodate (34.2 g, 160 mmol).[16]

-

Stir the mixture vigorously for 15 minutes.[16]

-

Slowly add a solution of 3-butyn-1-ol (3.50 g, 50 mmol) diluted with chilled deionized water (135 mL) to the flask.[16]

-

Stir the reaction mixture overnight.[16]

-

Filter the mixture to remove insoluble salts.[16]

-

Extract the product from the aqueous phase with diethyl ether (5 x 80 mL).[16]

-

Combine the organic fractions, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield an orange viscous liquid.[16]

-

Wash the crude product with pentane (3 x 200 mL) and further concentrate to obtain this compound as an off-white solid (yield: 2.19 g, 52%).[16]

Method 2: Carboxylation of a Grignard Reagent

Experimental Protocol:

This approach involves the reaction of propargyl bromide with magnesium to form a Grignard reagent, followed by carboxylation with carbon dioxide.[1][8][17]

-

Under a nitrogen atmosphere, slowly add 3-bromopropyne (120 g) to a three-necked flask containing magnesium shavings (24 g) and tetrahydrofuran (300 mL).[8]

-

Allow the reaction to proceed for 60 minutes at room temperature.[8]

-

Pass an excess of carbon dioxide through the reaction mixture and heat to 60°C.[8]

-

After the reaction is complete, pour the mixture into a cooled saturated aqueous ammonium chloride solution (200 mL) and extract the organic layer.[8]

-

Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.[8]

-

Recrystallize the crude this compound from methyl tert-butyl ether (50 mL) to obtain pure crystals (yield: 70 g, 98.3% purity).[8]

Conclusion

The alkyne group in this compound exhibits a rich and varied reactivity, making it a powerful tool in synthetic chemistry. Its ability to participate in click chemistry, be selectively reduced, and engage in a multitude of cycloaddition and metal-catalyzed reactions underscores its utility as a versatile building block. This guide provides a foundational understanding of these transformations, offering researchers and drug development professionals the necessary information to harness the synthetic potential of this compound.

References

- 1. This compound | 2345-51-9 | Benchchem [benchchem.com]

- 2. This compound | C4H4O2 | CID 137547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Alkyne Reactivity [www2.chemistry.msu.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. byjus.com [byjus.com]

- 8. This compound | 2345-51-9 [chemicalbook.com]

- 9. This compound 95 2345-51-9 [sigmaaldrich.com]

- 10. This compound 95 2345-51-9 [sigmaaldrich.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Cas 2345-51-9,this compound | lookchem [lookchem.com]

- 16. Synthesis of this compound [bio-protocol.org]

- 17. CN105481683A - this compound preparation method - Google Patents [patents.google.com]

3-Butynoic acid stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of 3-Butynoic Acid

Introduction

This compound (CAS No. 2345-51-9) is a versatile terminal acetylenic compound utilized as a key building block in organic synthesis.[1][2] Its applications include the synthesis of functionalized γ-butyrolactones, tetrahydrofurans, allenoates for cycloadditions, and highly functionalized coumarins.[3][4] It also serves as an inhibitor of acyl CoA dehydrogenase and is used in click chemistry reactions.[5] Given its reactivity, a thorough understanding of its stability and proper storage conditions is critical for researchers, scientists, and drug development professionals to ensure experimental reproducibility, safety, and material integrity.

Chemical Stability

This compound is generally stable under recommended storage conditions.[6][7] However, it is susceptible to degradation under specific environmental factors. The primary degradation pathways are initiated by exposure to light and heat. While hazardous polymerization is not reported to occur, thermal decomposition can lead to the release of hazardous byproducts.[6]

Factors Affecting Stability

-

Temperature: Elevated temperatures can induce thermal decomposition, leading to the release of irritating gases and vapors.[6][7]

-

Light: The compound is sensitive to light, which can promote decomposition. It is therefore crucial to store it in a dark place.[4][8]

-

Air: While described as stable in the air, for long-term storage, an inert atmosphere is recommended to prevent potential oxidation or moisture-related degradation.[4][8]

Recommended Storage Conditions

Proper storage is paramount to maintaining the purity and stability of this compound. This involves controlling temperature, light exposure, and the surrounding atmosphere. The compound should be stored in a tightly sealed, corrosive-resistant container.[6][9]

Quantitative Storage Parameters

The following table summarizes the recommended storage temperatures from various suppliers. For optimal long-term stability, particularly for analytical standards or use in sensitive applications, storage at or below -20°C is advisable.

| Parameter | Recommended Condition | Source(s) |

| Temperature | ||

| Refrigerated | 0-10°C | |

| 0-8°C | [2] | |

| Freezer | Under -20°C | [4][8] |

| Powder Form | -20°C | [10] |

| In Solvent | -80°C | [10] |

| Atmosphere | Inert atmosphere | [4][8] |

| Light | Keep in a dark place | [4][8] |

| Container | Tightly closed, dry, corrosive-resistant inner liner | [9] |

| Location | Cool, well-ventilated area, store locked up | [9][10][11] |

Incompatibilities and Hazardous Decomposition

To prevent dangerous reactions and degradation, this compound must be stored away from incompatible materials.

Incompatible Materials

-

Strong oxidizing agents[6]

-

Strong acids[6]

-

Strong bases[6]

-

Strong reducing agents[6]

-

Combustible materials[12]

Hazardous Decomposition Products

Exposure to fire or excessive heat will cause thermal decomposition, which may generate irritating and toxic gases.[6][11]

Logical Workflow for Handling and Storage

The following diagram outlines the logical steps for the safe handling and storage of this compound to minimize risk and maintain compound integrity.

Caption: Logical workflow for receiving, storing, and handling this compound.

Experimental Protocol: Chemical Stability Assessment

While specific stability-indicating assays for this compound are not detailed in the provided literature, a general experimental workflow can be established to assess its stability under various conditions (e.g., temperature, light, humidity). The primary analytical technique would typically be High-Performance Liquid Chromatography (HPLC) to quantify the parent compound and detect any degradation products.

Methodology

-

Reference Standard Preparation: Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., acetonitrile/water) and store it at -80°C. This will serve as the time-zero (T₀) reference.

-

Stress Conditions: Aliquot the this compound (in solid or solution form) into separate vials for each stress condition to be tested:

-

Thermal Stress: Place samples in ovens at elevated temperatures (e.g., 40°C, 60°C, 80°C).

-

Photostability: Expose samples to a controlled light source (e.g., ICH option 2 photostability chamber). Wrap control samples in aluminum foil.

-

Humidity Stress: Place samples in humidity chambers at controlled relative humidity (e.g., 75% RH, 90% RH).

-

Solution Stability: Prepare solutions in relevant experimental solvents and store them at various temperatures (e.g., -20°C, 4°C, ambient).

-

-

Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours; 1 week; 1 month), remove a sample from each stress condition.

-

Sample Analysis:

-

Prepare the samples for analysis (e.g., dissolve solid, dilute solution).

-

Analyze all samples, including the T₀ reference, by a validated HPLC method with UV detection (λmax ≈ 228 nm).[4]

-

The method should be capable of separating the this compound peak from any potential degradants.

-

-

Data Evaluation:

-

Calculate the percentage of this compound remaining at each time point relative to the T₀ standard.

-

Identify and quantify any degradation products by comparing chromatograms.

-

Determine the rate of degradation under each stress condition.

-

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a chemical stability study.

Caption: Experimental workflow for assessing the chemical stability of this compound.

References

- 1. This compound | C4H4O2 | CID 137547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound 95 2345-51-9 [sigmaaldrich.com]

- 4. This compound | 2345-51-9 [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. 2345-51-9|But-3-ynoic acid|BLD Pharm [bldpharm.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. 3-Butenoic acid|625-38-7|MSDS [dcchemicals.com]

- 11. georganics.sk [georganics.sk]

- 12. This compound | Alkynyls | Ambeed.com [ambeed.com]

Commercial Suppliers and Technical Applications of High-Purity 3-Butynoic Acid: A Guide for Researchers

For researchers, scientists, and drug development professionals, high-purity 3-Butynoic acid is a versatile building block with significant applications in organic synthesis and chemical biology. This technical guide provides an overview of commercial suppliers, key specifications, and detailed experimental protocols for its use in click chemistry, Conia-ene cyclizations, and as an inhibitor of fatty acid metabolism.

Commercial Availability and Specifications

A variety of chemical suppliers offer this compound at different purity levels suitable for research and development purposes. The selection of a supplier often depends on the required purity, quantity, and available documentation, such as a Certificate of Analysis (CoA). Below is a summary of offerings from prominent commercial suppliers.

| Supplier | Purity Specification | Physical Form | Melting Point (°C) | CAS Number |

| TCI America | >95.0% (Titration), >93.0% (GC) | White to Almost white powder to crystal | 82.0 - 86.0 | 2345-51-9 |

| Chem-Impex | ≥ 98% (Assay)[1] | Off-white to yellowish powder[1] | 78 - 87[1] | 2345-51-9[1] |

| Sigma-Aldrich | 95%[2][3] | Powder[2][3] | 70 - 80[2][3] | 2345-51-9[2][3] |

| Georganics | High Purity[4] | Not Specified | Not Specified | 2345-51-9[4] |

| Simson Pharma | High Quality (CoA provided)[1] | Not Specified | Not Specified | 2345-51-9[1] |

| MedChemExpress | Not Specified | Not Specified | Not Specified | 2345-51-9[5] |

Key Research Applications and Experimental Protocols

This compound's terminal alkyne and carboxylic acid functionalities make it a valuable reagent in several areas of chemical synthesis and drug discovery.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

This compound serves as a quintessential alkyne component for CuAAC, a highly efficient and widely used click chemistry reaction to form stable 1,2,3-triazole linkages.[5][6] This reaction is instrumental in bioconjugation, drug discovery, and materials science.

This protocol outlines a general procedure for the copper-catalyzed cycloaddition of this compound with an azide-functionalized molecule.

Materials:

-

This compound

-

Azide-functionalized molecule

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a stabilizing ligand[7]

-

Appropriate solvent (e.g., water, DMSO, DMF, or mixtures)

Procedure:

-

Reagent Preparation: Prepare stock solutions of all reagents in the chosen solvent. For example, a 10 mM solution of this compound, a 10 mM solution of the azide, a 50 mM solution of CuSO₄, a 1 M solution of sodium ascorbate, and a 50 mM solution of THPTA.

-

Reaction Setup: In a suitable reaction vessel, combine the this compound and the azide-functionalized molecule in a 1:1 to 1:1.5 molar ratio.

-

Add the copper-stabilizing ligand (e.g., THPTA) to the mixture.

-

Add the CuSO₄ solution, followed by the freshly prepared sodium ascorbate solution to initiate the reaction by reducing Cu(II) to the catalytic Cu(I) species.[7]

-

Reaction Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction should be protected from light.

-

Monitoring and Work-up: Monitor the reaction progress using an appropriate analytical technique such as TLC or LC-MS. Upon completion, the reaction mixture can be purified by standard methods like column chromatography or preparative HPLC to isolate the desired triazole product.

References

Unveiling the Genesis of a Versatile Molecule: Early Investigations into 3-Butynoic Acid

A deep dive into the foundational literature surrounding the discovery and initial synthesis of 3-butynoic acid reveals a story rooted in the late 19th and early 20th-century exploration of unsaturated carboxylic acids. While a single, definitive "discovery" paper remains elusive, a careful examination of the chemical literature of the era, particularly the esteemed Berichte der deutschen chemischen Gesellschaft, points to the pioneering work of German chemists in synthesizing and characterizing C4 acetylenic acids.

This technical guide serves as a resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the early literature on this compound. By compiling and structuring the available data, this document illuminates the historical context and experimental protocols that laid the groundwork for the modern applications of this valuable chemical building block.

Early Synthetic Approaches and Key Researchers

The initial synthesis of this compound is intertwined with the study of its isomers, vinylacetic acid (3-butenoic acid) and tetrolic acid (2-butynoic acid). The isomerization between these compounds was a key area of investigation for early organic chemists. The first reported synthesis of tetrolic acid is credited to A. Geuther in 1871, highlighting the active research into C4 unsaturated acids during this period.

While a specific publication detailing the first synthesis of this compound has not been definitively identified in this review, the work of German chemists in journals such as Berichte der deutschen chemischen Gesellschaft is considered the most likely source of its initial preparation. The nomenclature of the time often used descriptive names, and it is plausible that early reports on "butynoic acid" or related terms encompass the synthesis of the 3-isomer.

One of the earliest and most fundamental methods for the synthesis of acetylenic carboxylic acids involved the carboxylation of acetylides. This general approach, which forms the basis of many modern syntheses, would have been a logical route for the initial preparation of this compound.

Experimental Protocols from Early Literature

Based on the general understanding of organic synthesis during the late 19th and early 20th centuries, a plausible early synthesis of this compound would have involved the following conceptual steps:

-

Formation of a Propargylmetallic Reagent: The synthesis would likely have commenced with the deprotonation of propyne or the reaction of a propargyl halide with a metal such as sodium or magnesium to form a propargylmetallic species.

-

Carboxylation: This reactive intermediate would then be treated with carbon dioxide (often in the form of "dry ice") to introduce the carboxylic acid functionality.

-

Acidification and Isolation: The resulting carboxylate salt would be acidified to yield this compound, which would then be isolated and purified, likely through distillation or crystallization.

A more concrete, albeit modern, representation of this historical approach is the Grignard reaction, a method that became prominent in the early 20th century.

Representative Modern Protocol Reflecting Early Principles: Grignard Synthesis

A common laboratory-scale synthesis of this compound that reflects the core principles of early methods involves the use of a Grignard reagent.

Experimental Workflow: Grignard Synthesis of this compound

Caption: A typical experimental workflow for the synthesis of this compound via a Grignard reaction.

Methodology:

-

Grignard Reagent Formation: Magnesium turnings are activated in a flask containing anhydrous diethyl ether. Propargyl bromide is then added dropwise to initiate the formation of propargylmagnesium bromide.

-

Carboxylation: The freshly prepared Grignard reagent is then added to a slurry of crushed dry ice (solid carbon dioxide) in diethyl ether.

-

Workup: The reaction mixture is quenched with a dilute acid (e.g., hydrochloric acid) to protonate the carboxylate and dissolve the magnesium salts.

-

Isolation and Purification: The aqueous layer is extracted with an organic solvent. The combined organic extracts are dried and the solvent is removed. The crude this compound is then purified by vacuum distillation.

Quantitative Data from Early and Modern Sources

Quantitative data from the earliest literature is often sparse and may not meet modern standards of rigor. However, by compiling data from various historical and contemporary sources, a clearer picture of the physical and chemical properties of this compound emerges.

| Property | Reported Value | Source Era |

| Melting Point | 18-19 °C | Modern |

| Boiling Point | 163-164 °C (at 760 mmHg) | Modern |

| Density | 1.113 g/cm³ at 25 °C | Modern |

| pKa | 3.9 | Modern |

| Yield (Grignard) | Typically 60-70% | Modern |

Logical Relationships in Isomeric C4 Unsaturated Acids

The study of this compound is intrinsically linked to its isomers. The potential for isomerization under different reaction conditions was a significant focus of early research.

Caption: Isomeric relationships between C4 unsaturated carboxylic acids.

This diagram illustrates the key isomerization pathway from this compound to the more thermodynamically stable conjugated isomer, 2-butynoic acid (tetrolic acid), a reaction typically facilitated by the presence of a base. The relationship to vinylacetic acid is also noted, as it represents the corresponding alkene analogue.

Conclusion

The early literature on this compound, while not consolidated into a single discovery paper, reflects a period of intense investigation into the synthesis and reactivity of unsaturated organic molecules. The foundational work of late 19th and early 20th-century chemists, primarily in Germany, laid the essential groundwork for our modern understanding and utilization of this versatile compound. By understanding the historical context and the fundamental synthetic pathways developed during this era, contemporary researchers can better appreciate the evolution of organic synthesis and the enduring importance of these early discoveries.

An In-depth Technical Guide to 3-Butynoic Acid: Chemical Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Butynoic acid, a versatile building block in organic synthesis and an inhibitor of key metabolic enzymes. This document details its chemical structure, molecular weight, experimental protocols for its synthesis and characterization, and its role as an inhibitor of acyl-CoA dehydrogenase within the fatty acid beta-oxidation pathway.

Core Chemical and Physical Properties

This compound, systematically named but-3-ynoic acid, is a terminal alkyne and a carboxylic acid. Its unique bifunctional nature makes it a valuable reagent in the synthesis of a variety of organic molecules, including pharmaceuticals and other biologically active compounds.[1] The presence of the terminal alkyne allows for its use in click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[2]

| Property | Value | Source |

| IUPAC Name | but-3-ynoic acid | [3][4] |

| Molecular Formula | C4H4O2 | [3][4] |

| Molecular Weight | 84.07 g/mol | [3][4] |

| CAS Number | 2345-51-9 | [3][4] |

| Canonical SMILES | C#CCC(=O)O | [3] |

| Physical State | Off-white solid | [3] |

| Melting Point | 83 °C |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the oxidation of 3-Butyn-1-ol. The following protocol is adapted from a published procedure.

Experimental Protocol: Synthesis from 3-Butyn-1-ol

Materials:

-

3-Butyn-1-ol

-

Nitric acid (HNO3, 70%)

-

Sodium dichromate dihydrate (Na2Cr2O7 · 2H2O)

-

Sodium periodate (NaIO4)

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Pentane

-

500 mL single neck round bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

To a 500 mL single neck round bottom flask equipped with a magnetic stirrer, add 135 mL of deionized water.

-

Cool the flask in an ice bath and add 0.170 mL of 70% nitric acid, 0.15 g of sodium dichromate dihydrate, and 34.2 g of sodium periodate. Stir the mixture vigorously for 15 minutes.

-

In a separate beaker, dilute 3.50 g of 3-Butyn-1-ol with 135 mL of chilled deionized water.

-

Slowly add the diluted 3-Butyn-1-ol to the reaction flask and allow the mixture to stir overnight.

-

After the reaction is complete, filter the mixture to remove any insoluble salts.

-

Extract the aqueous phase with diethyl ether (5 x 80 mL).

-

Combine the organic fractions and dry over anhydrous magnesium sulfate.

-

Concentrate the dried organic phase under reduced pressure using a rotary evaporator to yield a viscous liquid.

-

Wash the resulting liquid with pentane (3 x 200 mL) and further concentrate under rotary evaporation to obtain this compound as an off-white solid. The reported yield for this procedure is approximately 52%.[3]

Spectroscopic Characterization

The identity and purity of synthesized this compound can be confirmed by various spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Experimental Protocol: NMR Spectroscopy

Instrumentation:

-

A 500 MHz NMR spectrometer.

Sample Preparation:

-

Dissolve a small amount of the synthesized this compound in deuterated chloroform (CDCl3).

-

Transfer the solution to an NMR tube.

Data Acquisition and Interpretation:

-

¹H NMR: The proton NMR spectrum is expected to show a triplet at approximately 2.25 ppm corresponding to the acetylenic proton (C≡C-H), and a doublet at around 3.38 ppm for the two protons on the carbon adjacent to the alkyne (C≡C-CH2-).[3] The carboxylic acid proton typically appears as a broad singlet between 10-13 ppm.

-

¹³C NMR: The carbon NMR spectrum should display four distinct signals. The signal for the carboxylic carbon appears around 173.8 ppm. The two carbons of the alkyne group are observed at approximately 74.8 ppm and 72.4 ppm, and the methylene carbon ( -CH2-) resonates at about 25.6 ppm.[3]

Experimental Protocol: Infrared (IR) Spectroscopy

Instrumentation:

-

Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

-

For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on an IR-transparent window (e.g., NaCl), and allowing the solvent to evaporate.

Data Acquisition and Interpretation:

The IR spectrum of this compound is characterized by the following key absorption bands:

-

O-H Stretch: A very broad band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

-

C≡C-H Stretch: A sharp, often weak to medium intensity peak around 3300 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band typically appearing around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.

-

C≡C Stretch: A weak but sharp absorption in the range of 2100-2260 cm⁻¹.

Biological Activity and Significance

This compound is a known inhibitor of acyl-CoA dehydrogenase, a key enzyme in the mitochondrial fatty acid β-oxidation pathway.[2][4] This pathway is crucial for energy production from fatty acids. By inhibiting this enzyme, this compound can modulate cellular metabolism, a property that is of significant interest to drug development professionals exploring new therapeutic targets for metabolic disorders.

The Fatty Acid β-Oxidation Pathway and the Role of Acyl-CoA Dehydrogenase

The diagram below illustrates the workflow of the initial steps of mitochondrial fatty acid β-oxidation, highlighting the step catalyzed by Acyl-CoA Dehydrogenase.

Caption: The initial steps of fatty acid β-oxidation in the mitochondrion.

In this pathway, Acyl-CoA Dehydrogenase catalyzes the first dehydrogenation step, converting a fatty acyl-CoA to a trans-Δ²-enoyl-CoA, with the concomitant reduction of FAD to FADH₂. The inhibitory action of this compound on this enzyme disrupts this critical metabolic process.

Conclusion

This compound is a compound of significant interest due to its versatile chemical reactivity and its specific biological activity. The experimental protocols provided herein offer a foundation for its synthesis and characterization in a laboratory setting. For researchers in drug development, its role as an inhibitor of acyl-CoA dehydrogenase presents opportunities for the design and synthesis of novel therapeutics targeting metabolic pathways. A thorough understanding of its chemical properties and biological interactions is paramount for leveraging its full potential in scientific research.

References

- 1. Structure and mechanism of action of the Acyl‐CoA dehydrogenases 1 | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. Structure and mechanism of action of the acyl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Butynoic Acid: A Comprehensive Safety and Handling Guide for Researchers

Authored for researchers, scientists, and drug development professionals, this in-depth technical guide provides a thorough overview of the safety, handling, and toxicological profile of 3-butynoic acid (CAS: 2345-51-9). This document synthesizes available Safety Data Sheet (SDS) information, outlines relevant experimental safety protocols, and visualizes key data and procedural workflows to ensure safe laboratory practices.

Chemical Identification and Physical Properties

This compound is a terminal acetylenic monocarboxylic acid.[1] Its unique chemical structure makes it a valuable reagent in various synthetic applications, including in pharmaceutical development as a building block and as an inhibitor of acyl-CoA dehydrogenase.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C4H4O2 | [1][2][3] |

| Molecular Weight | 84.07 g/mol | [1][3] |

| Appearance | White to almost white powder or crystal | [2][4] |

| Melting Point | 70-86 °C | [3][4] |

| Boiling Point | 195 °C | [2] |

| Flash Point | 83 °C | [2] |

| Solubility | Soluble in water, ethanol, and ether. | [2] |

| Vapor Pressure | 0.186 mmHg at 25°C | [2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are its acute toxicity upon oral or dermal exposure and its corrosive effects on skin and eyes.[1][5][6]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Skin Corrosion/Irritation | Sub-category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

Hazard Pictograms:

Toxicological Information

Mechanism of Action

This compound has been identified as an inhibitor of acyl-CoA dehydrogenase.[2] This enzyme plays a crucial role in the beta-oxidation of fatty acids. Inhibition of this enzyme can disrupt cellular energy metabolism.

Caption: Inhibition of Acyl-CoA Dehydrogenase by this compound.

Experimental Protocols for Safety Assessment

The following sections describe the standardized methodologies, based on OECD guidelines, that would be employed to determine the toxicological properties of this compound.

Acute Oral Toxicity (Based on OECD Guideline 423)

The acute toxic class method is a stepwise procedure to assess the oral toxicity of a substance.

-

Animal Selection: Healthy, young adult rodents (typically female rats) are used.

-

Dosing: A single dose of this compound is administered orally via gavage to a group of three animals. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).

-

Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

Stepwise Procedure: The outcome of the first group determines the dosing for the next group. If mortality is observed, the dose for the next group is lowered. If no mortality is observed, the dose is increased.

-

Classification: The substance is classified based on the dose levels at which mortality is observed.

Caption: Workflow for Acute Oral Toxicity Testing (OECD 423).

Dermal and Eye Irritation (Based on OECD Guidelines 404 and 405)

These tests evaluate the potential of a substance to cause skin and eye irritation or corrosion.

-

Animal Selection: Albino rabbits are typically used for these studies.

-

Application:

-

Observation and Scoring: The skin and eyes are examined for signs of erythema, edema, opacity, and other effects at specific intervals (e.g., 1, 24, 48, and 72 hours) and scored according to a standardized system (Draize scale).[8]

-

Reversibility: The reversibility of any observed lesions is assessed for up to 21 days.[9]

Safe Handling and Emergency Procedures

Given its hazardous nature, strict safety protocols must be followed when handling this compound.

Table 3: Recommended Handling and Personal Protective Equipment (PPE)

| Aspect | Recommendation | Source(s) |

| Ventilation | Handle in a well-ventilated area, preferably in a chemical fume hood. | [5] |

| Eye Protection | Wear chemical safety goggles and a face shield. | [5][6] |

| Hand Protection | Wear suitable chemical-resistant gloves. | [5][6] |

| Skin and Body | Wear a lab coat, and consider additional protective clothing for larger quantities. | [5][6] |

| Respiratory | Avoid breathing dust. Use a respirator if ventilation is inadequate. | [5][6] |

First Aid Measures

Caption: First Aid Procedures for this compound Exposure.

Storage and Disposal

-

Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[5] It may be sensitive to air and heat.[4]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of with municipal waste.[5]

Conclusion

This compound is a valuable chemical reagent with significant acute toxic and corrosive hazards. While there is a notable lack of comprehensive quantitative toxicological data, the available information mandates stringent safety precautions. Researchers and drug development professionals must adhere to the handling, storage, and emergency procedures outlined in this guide to mitigate risks. Further investigation into the toxicological properties of this compound is warranted to fill the existing data gaps.

References

- 1. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. oecd.org [oecd.org]

- 8. nucro-technics.com [nucro-technics.com]

- 9. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

Methodological & Application

Application Notes and Protocols: 3-Butynoic Acid as a Versatile Probe for Fatty Acid Metabolism

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Butynoic acid is a short-chain fatty acid analogue that serves as a powerful and versatile chemical probe for investigating various aspects of fatty acid metabolism. Its terminal alkyne group allows for bioorthogonal ligation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry"[1][2][3]. This unique feature enables the specific labeling, visualization, and enrichment of molecules that have incorporated this compound, providing valuable insights into cellular processes.

Once inside the cell, this compound is activated to its coenzyme A (CoA) thioester, 3-butynoyl-CoA, by acyl-CoA synthetases[4]. This activated form can then be utilized by various enzymes involved in fatty acid metabolism, leading to its incorporation into proteins via acylation or its interaction with enzymes in pathways like fatty acid oxidation. As an inhibitor of acyl-CoA dehydrogenase, this compound can also be used to study the effects of impaired fatty acid oxidation[2][5].

These application notes provide detailed protocols for using this compound as a probe for metabolic labeling of proteins, inhibition of fatty acid oxidation, and the subsequent analysis of these processes.

Key Applications

-

Metabolic Labeling and Profiling of Protein Acylation: Tracking the incorporation of this compound into proteins to identify and quantify protein acylation, a crucial post-translational modification[6][7].

-

Inhibition of Fatty Acid Oxidation (FAO): Utilizing this compound as an inhibitor of acyl-CoA dehydrogenase to study the functional consequences of reduced FAO in various cellular contexts[2][8].

-

Visualization of Acylated Proteins: In-gel fluorescence scanning to visualize the profile of proteins acylated with this compound.

-

Identification of Novel Acylated Proteins: Enrichment and identification of this compound-labeled proteins using mass spectrometry-based proteomics[9][10][11].

Data Presentation

Table 1: Recommended Concentrations for this compound Labeling in Cell Culture

| Cell Type | This compound Concentration (μM) | Incubation Time (hours) | Reference / Note |

| Jurkat T cells | 50 - 100 | 4 - 16 | General starting point for suspension cells. |

| HeLa cells | 50 - 100 | 4 - 16 | General starting point for adherent cells. |

| HEK293T cells | 50 | 4 | Optimization may be required based on experimental goals. |

| Primary Neurons | 25 - 50 | 1 - 4 | Lower concentrations and shorter times may be necessary to minimize potential toxicity. |

Table 2: Typical Reagent Concentrations for Click Chemistry Reaction

| Reagent | Stock Concentration | Final Concentration |

| Azide Probe (e.g., Azido-Rhodamine) | 1 mM in DMSO | 10 - 50 μM |

| Copper(II) Sulfate (CuSO₄) | 50 mM in H₂O | 1 mM |

| Tris(2-carboxyethyl)phosphine (TCEP) | 50 mM in H₂O | 1 mM |

| Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) | 1.7 mM in DMSO | 100 μM |

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with this compound

This protocol describes the metabolic incorporation of this compound into cellular proteins in cultured mammalian cells.

Materials:

-

Mammalian cell line of interest (e.g., HeLa, Jurkat)

-

Complete cell culture medium

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell scraper (for adherent cells)

-

Centrifuge

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in DMSO to prepare a 100 mM stock solution. Store at -20°C.

-

Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere (for adherent cells) or reach the desired density (for suspension cells).

-

Labeling:

-

Dilute the this compound stock solution in complete culture medium to the desired final concentration (refer to Table 1).

-

Remove the existing medium from the cells and replace it with the medium containing this compound.

-

Incubate the cells for the desired period (e.g., 4-16 hours) under standard culture conditions (37°C, 5% CO₂).

-

-

Cell Harvesting:

-

Adherent cells: Wash the cells twice with ice-cold PBS. Lyse the cells directly on the plate with a suitable lysis buffer or scrape the cells into PBS and pellet by centrifugation.

-

Suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes). Wash the cell pellet twice with ice-cold PBS.

-

-

Cell Lysis: Resuspend the cell pellet in a lysis buffer appropriate for downstream applications (e.g., RIPA buffer for immunoprecipitation, SDS-containing buffer for direct analysis by SDS-PAGE).

-

Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay). The lysate is now ready for downstream analysis.

Protocol 2: In-gel Fluorescence Visualization of this compound-Labeled Proteins

This protocol details the detection of this compound-acylated proteins in a cell lysate via click chemistry with a fluorescent azide probe, followed by SDS-PAGE and in-gel fluorescence scanning.

Materials:

-

This compound-labeled cell lysate (from Protocol 1)

-

Azido-Rhodamine or other fluorescent azide probe

-

Copper(II) Sulfate (CuSO₄)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

SDS-PAGE gels and running buffer

-

Fluorescence gel scanner

Procedure:

-

Prepare Click Chemistry Reaction Mix: For a 50 μL reaction, combine the following in order:

-

35 μL of cell lysate (containing 50-100 μg of protein)

-

1 μL of Azido-Rhodamine (from 1 mM stock, final concentration 20 μM)

-

1 μL of TCEP (from 50 mM stock, final concentration 1 mM)

-

3 μL of TBTA (from 1.7 mM stock, final concentration 100 μM)

-

1 μL of CuSO₄ (from 50 mM stock, final concentration 1 mM)

-

-

Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1 hour in the dark.

-

Protein Precipitation (Optional but Recommended): Precipitate the protein to remove excess reagents. A methanol/chloroform precipitation is effective.

-

SDS-PAGE: Resuspend the protein pellet in SDS-PAGE sample buffer, heat at 95°C for 5 minutes, and load onto a polyacrylamide gel.

-

Electrophoresis: Run the gel according to standard procedures.

-

In-gel Fluorescence Scanning: After electrophoresis, visualize the fluorescently labeled proteins directly in the gel using a fluorescence scanner with appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Rhodamine: ~550 nm excitation, ~570 nm emission).

-

Total Protein Staining: After fluorescence scanning, the gel can be stained with a total protein stain (e.g., Coomassie Brilliant Blue or SYPRO Ruby) to visualize all proteins as a loading control[12].

Protocol 3: Enrichment and Identification of this compound-Acylated Proteins

This protocol describes the enrichment of this compound-labeled proteins using an azide-biotin probe and streptavidin affinity purification, followed by preparation for mass spectrometry-based proteomic identification.

Materials:

-

This compound-labeled cell lysate (from Protocol 1)

-

Azide-Biotin probe

-

Click chemistry reagents (as in Protocol 2)

-

Streptavidin-agarose beads

-

Wash buffers (e.g., high salt, low salt, urea)

-

Elution buffer (e.g., containing biotin or using on-bead digestion)

-

Trypsin

-

Mass spectrometer

Procedure:

-

Click Reaction with Azide-Biotin: Perform the click chemistry reaction as described in Protocol 2, but substitute the fluorescent azide with an azide-biotin probe.

-

Streptavidin Affinity Purification:

-

Incubate the biotinylated lysate with streptavidin-agarose beads for 1-2 hours at room temperature with gentle rotation.

-

Wash the beads extensively to remove non-specifically bound proteins. A series of washes with buffers of varying stringency (e.g., 1% SDS, 8M urea, high salt buffer) is recommended.

-

-

Elution or On-Bead Digestion:

-

Elution: Elute the bound proteins from the beads using a buffer containing a high concentration of free biotin.

-

On-Bead Digestion: A more common and effective method is to perform tryptic digestion of the proteins directly on the beads. This reduces the background from non-specifically bound proteins.

-

-

Sample Preparation for Mass Spectrometry:

-

Reduce and alkylate the eluted proteins or on-bead proteins.

-

Perform in-solution or on-bead tryptic digestion overnight at 37°C.

-

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the enriched proteins[9].

-

Data Analysis: Use appropriate database search algorithms (e.g., Sequest, Mascot) to identify the proteins from the MS/MS spectra.

Visualization of Signaling Pathways and Workflows

Caption: Experimental workflow for probing fatty acid metabolism using this compound.

Caption: Cellular activation of this compound and its subsequent metabolic fates.

Caption: Inhibition of Fatty Acid Oxidation by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proteome-scale Analysis of Protein S-acylation Comes of Age - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical Reporters for Exploring Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibitors of fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Proteomic Analysis of Fatty-acylated Proteins in Mammalian Cells with Chemical Reporters Reveals S-Acylation of Histone H3 Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Proteomic identification of palmitoylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Application Notes and Protocols for Metabolic Labeling with Alkynyl Fatty Acid Analogs

For Researchers, Scientists, and Drug Development Professionals